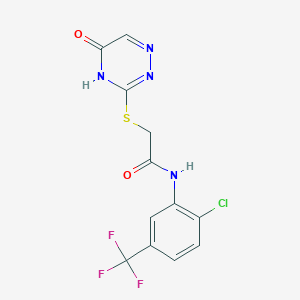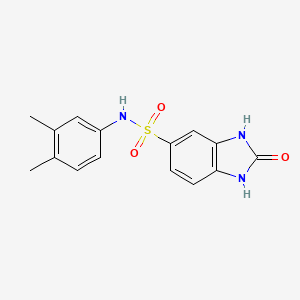![molecular formula C11H16O4 B2405967 Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid CAS No. 46368-93-8](/img/structure/B2405967.png)
Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C11H16O4. It is a bicyclic compound, meaning it contains two fused rings, which gives it unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid can be synthesized through multistep organic reactions. One common method involves the alkylation of diethyl succinylsuccinate with 1,3-dibromopropane, followed by cyclization and subsequent hydrolysis to yield the desired dicarboxylic acid . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the proper formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Used in the production of polymers and advanced materials with specific properties
Wirkmechanismus
The mechanism by which bicyclo[3.2.2]nonane-1,5-dicarboxylic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the strain and stability of the bicyclic structure, which can facilitate certain reactions. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[2.2.2]octane: A smaller bicyclic compound with distinct chemical properties and reactivity.
Uniqueness
Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid is unique due to its specific ring structure, which imparts different strain and stability characteristics compared to other bicyclic compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Eigenschaften
IUPAC Name |
bicyclo[3.2.2]nonane-1,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-8(13)10-2-1-3-11(6-4-10,7-5-10)9(14)15/h1-7H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQWSNJMAGOMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)



![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)
![ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
